molecular formula C22H24ClN3 B14184376 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]- CAS No. 857531-54-5

1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-

Cat. No.: B14184376
CAS No.: 857531-54-5
M. Wt: 365.9 g/mol
InChI Key: JJMWTFLOALEUFK-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a 4-chlorophenyl group and a pyrrolidinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate Schiff base, which is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

Scientific Research Applications

1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole, 4-phenyl-: Another pyrazole derivative with a phenyl group at the 4-position.

    1H-Pyrazole, 3,5-dimethyl-: A pyrazole derivative with methyl groups at the 3 and 5 positions.

    1H-Pyrazole, 4-methyl-: A pyrazole derivative with a methyl group at the 4-position.

Uniqueness

1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and pyrrolidinyl groups enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.

Properties

CAS No.

857531-54-5

Molecular Formula

C22H24ClN3

Molecular Weight

365.9 g/mol

IUPAC Name

4-[4-[1-(4-chlorophenyl)-3-pyrrolidin-1-ylpropyl]phenyl]-1H-pyrazole

InChI

InChI=1S/C22H24ClN3/c23-21-9-7-19(8-10-21)22(11-14-26-12-1-2-13-26)18-5-3-17(4-6-18)20-15-24-25-16-20/h3-10,15-16,22H,1-2,11-14H2,(H,24,25)

InChI Key

JJMWTFLOALEUFK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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